Fascaplysin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-tumor properties:

Fascaplysin exhibits promising anti-tumor properties in various cancer cell lines, including those of ovarian, cervical, glioblastoma, and prostate cancers. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including:

- Activation of the extrinsic and intrinsic apoptotic pathways: Fascaplysin triggers the death receptor and mitochondrial pathways, leading to the dismantling of cancer cells [].

- Inhibition of cell proliferation: Fascaplysin hinders the uncontrolled growth of cancer cells by targeting specific proteins involved in cell cycle progression [].

- Anti-angiogenic effects: Fascaplysin may also impede the formation of new blood vessels that nourish tumors, potentially hindering their growth and spread [].

These findings suggest that fascaplysin could be a valuable candidate for developing novel anti-cancer drugs. However, further research is needed to optimize its efficacy and address potential concerns regarding its toxicity in healthy cells [].

Other potential applications:

While the anti-tumor properties of fascaplysin are most explored, research also suggests its potential in other areas:

- Antibacterial activity: Studies have shown that fascaplysin exhibits antibacterial properties against various bacterial strains, suggesting its potential use in developing new antibiotics [].

- Anti-malarial activity: Fascaplysin has shown promising activity against the parasite responsible for malaria, warranting further investigation for its potential as an anti-malarial treatment [].

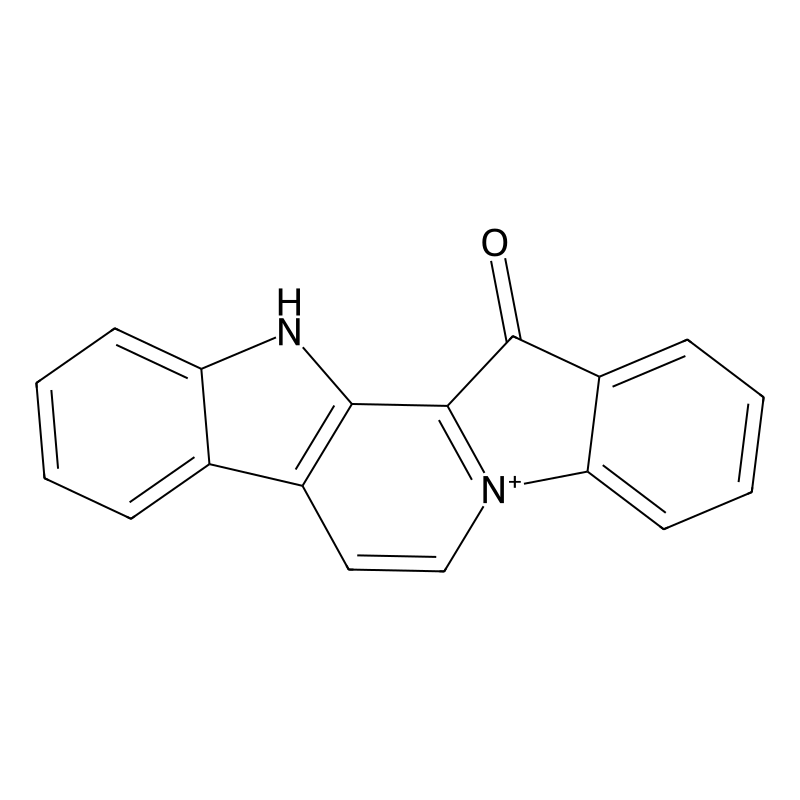

Fascaplysin is a planar pentacyclic alkaloid first isolated from the marine sponge Fascaplysinopsis Bergquist. Its chemical structure is characterized by a 12H-pyrido[1–2-a:3,4-b′]diindole ring system, which contributes to its distinctive red pigmentation. This planar configuration allows fascaplysin to intercalate into DNA, a property that has implications for its biological activity and potential therapeutic applications .

Fascaplysin exhibits a broad range of biological activities, including:

- Antiproliferative: Fascaplysin can inhibit the growth and proliferation of various cancer cell lines []. Studies suggest it induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms [, ].

- Antimicrobial: Fascaplysin demonstrates activity against bacteria, fungi, viruses, and even malaria parasites [].

- Anti-angiogenic: It can hinder the formation of new blood vessels, potentially starving tumors of nutrients [].

Fascaplysin exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antitumor Activity: Fascaplysin has shown effectiveness in inducing apoptosis in cancer cells by activating pathways associated with tumor necrosis factor .

- Antibacterial Properties: It demonstrates significant antimicrobial effects against various bacterial strains .

- Anti-Plasmodium Effects: Fascaplysin has been reported to inhibit the growth of Plasmodium species, indicating potential as an antimalarial agent .

The compound's ability to sensitize cancer cells to other therapeutic agents further enhances its appeal for cancer treatment .

Fascaplysin's applications primarily lie in pharmaceuticals due to its potent biological activities. It is being explored for:

- Cancer Treatment: As an anticancer agent due to its ability to induce apoptosis in malignant cells.

- Antimicrobial Agents: Its antibacterial properties make it a candidate for developing new antibiotics.

- Research Tools: Used in studies investigating apoptosis and cell signaling pathways.

Fascaplysin interacts with various cellular components, particularly DNA. Its planar structure allows it to intercalate between base pairs, which can lead to alterations in DNA function and integrity. Studies indicate that this interaction may contribute to its cytotoxic effects on cancer cells by disrupting normal cellular processes .

Several compounds share structural or functional similarities with fascaplysin. Here are some notable examples:

| Compound Name | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Homofascaplysin C | Alkaloid | Antitumor | Structural derivative of fascaplysin |

| Harmine | β-Carboline | Antidepressant | Different pharmacological profile |

| Vincristine | Alkaloid (from periwinkle) | Anticancer | Well-established clinical use |

| Camptothecin | Indole alkaloid | Anticancer | Inhibits topoisomerase I |

Fascaplysin's uniqueness lies in its specific intercalation properties and the resultant biological activities that differentiate it from these similar compounds.